Fructosyl-glycine

Amadoriase substrate selectivity deglycation

Fructosyl-glycine (N-(1-deoxy-D-fructos-1-yl)glycine; DFG) is a well-characterized Amadori rearrangement product formed by the non-enzymatic condensation of D-glucose with glycine, yielding a fructosamine in which the sugar moiety adopts the D-fructose (ketose) configuration. It is a glyco-amino acid belonging to the fructosamine class, with molecular formula C₈H₁₅NO₇, molecular weight 237.21 g/mol, and a melting point of 145–146 °C (decomposition).

Molecular Formula C8H15NO7
Molecular Weight 237.21 g/mol
CAS No. 4429-05-4
Cat. No. B1227753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructosyl-glycine
CAS4429-05-4
Synonymsfructose glycine
fructoseglycine
fructosyl-glycine
fructosylglycine
Molecular FormulaC8H15NO7
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CNCC(=O)O)O)O)O)O
InChIInChI=1S/C8H15NO7/c10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h5,7-10,12,15-16H,1-3H2,(H,13,14)/t5-,7-,8-/m1/s1
InChIKeyYGUYJMQMTNJNFS-LPBLVHEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructosyl-glycine (CAS 4429-05-4) – Compound Identity and Procurement Baseline


Fructosyl-glycine (N-(1-deoxy-D-fructos-1-yl)glycine; DFG) is a well-characterized Amadori rearrangement product formed by the non-enzymatic condensation of D-glucose with glycine, yielding a fructosamine in which the sugar moiety adopts the D-fructose (ketose) configuration . It is a glyco-amino acid belonging to the fructosamine class, with molecular formula C₈H₁₅NO₇, molecular weight 237.21 g/mol, and a melting point of 145–146 °C (decomposition) . The compound is water-soluble, hygroscopic, and functions as a human metabolite detectable in biological fluids [1]. It serves as a defined chemical entity for Maillard reaction kinetic studies, enzymatic deglycation research, and as a calibrator in clinical HbA1c diagnostic assays.

Why Fructosyl-glycine Cannot Be Interchanged with Other Fructosyl-amino Acids in Research and Diagnostic Procurement


Despite belonging to the same fructosamine chemical class, individual fructosyl-amino acids exhibit order-of-magnitude differences in enzyme recognition, metal-binding affinity, and acid–base behavior that preclude generic substitution. Amadoriase isoenzymes discriminate between fructosyl-glycine and fructosyl-propylamine by over 10-fold in Km, with the selectivity pattern completely reversed between Amadoriase I and II [1]. Across the broader FAOX (fructosyl-amino acid oxidase) enzyme family, fructosyl-glycine is the preferred substrate for the FAOX-II clade, whereas FAOX-I enzymes act best on fructosyl-ε-lysine [2]. Even within a single commercial FPOX (fructosyl-peptide oxidase) preparation, relative activity toward fructosyl-glycine versus fructosyl-valyl-histidine can differ by 50% depending on the recombinant source. These quantitative selectivity gaps mean that substituting fructosyl-glycine with another fructosyl-amino acid will produce non-equivalent kinetic readouts in enzymatic assays and non-comparable calibration curves in HbA1c diagnostic workflows.

Fructosyl-glycine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Amadoriase II Displays 11-Fold Higher Affinity for Fructosyl-glycine Over Fructosyl-propylamine, a Selectivity Reversed in Amadoriase I

In a direct head-to-head kinetic comparison using purified recombinant Amadoriase II from Aspergillus sp., fructosyl-glycine exhibited an 11-fold lower Km (0.23 mM) than fructosyl-propylamine (2.53 mM), indicating strong preference for the anionic glycine-bearing substrate. Strikingly, the isoenzyme Amadoriase I showed the opposite selectivity: Km for fructosyl-glycine was 9.75 mM versus 0.023 mM for fructosyl-propylamine, a >400-fold reversal [1]. This demonstrates that fructosyl-glycine is not a generic Amadori substrate but is differentially recognized by isoenzymes critical for protein deglycation.

Amadoriase substrate selectivity deglycation enzyme kinetics

Fructosylamine Oxidase Discriminates Fructosyl-glycine from Fructosyl-β-alanine and Fructosyl-methylamine by Over 100-Fold in Apparent Km

The fructosylamine oxidase purified from Aspergillus sp. 1005 showed markedly higher affinity for fructosyl-glycine (apparent Km = 2.2 mM) compared with the structurally related Amadori compounds fructosyl-β-alanine (Km = 5.9 mM) and fructosyl-methylamine (Km = 220 mM) [1]. The 100-fold discrimination against fructosyl-methylamine and 2.7-fold discrimination against fructosyl-β-alanine establish a clear substrate hierarchy that reflects the enzyme's preference for α-L-amino acid-derived Amadori compounds [1].

fructosylamine oxidase substrate specificity Amadori compound Aspergillus enzyme

Fructosyl-glycine Exhibits Attenuated Zinc-Binding Affinity Relative to Unmodified Glycine: Stability Constants Quantified by Potentiometry

Potentiometric proton-liberation experiments demonstrated that glycation to form fructosyl-glycine significantly reduces zinc(II)-binding affinity compared with free glycine. The stepwise stability constants (log K) for the Zn²⁺–fructosyl-glycine system were log K₁ = 4.27, log K₂ = 3.83, and log K₃ = 1.92, versus log K₁ = 5.40, log K₂ = 4.47, and log K₃ = 2.73 for the Zn²⁺–glycine system [1]. This represents a decrease of over one order of magnitude in the first stability constant, attributed to changes in protonation behavior upon Amadori rearrangement [1].

metal chelation stability constant Maillard reaction product zinc binding

Amadori Rearrangement Shifts pKa and pKb of the Amino Acid Moiety: Fructosyl-glycine vs Glycine

The same potentiometric study revealed that fructosyl-glycine exhibits a substantially elevated carboxylic acid pKa (3.25) compared with free glycine (2.23), while the amine pKb is decreased (8.93 vs 9.73 for glycine) [1]. These shifts—ΔpKa = +1.02 and ΔpKb = −0.80—reflect the electron-withdrawing effect of the fructosyl moiety and directly explain the reduced metal-binding affinity of the glycated amino acid [1].

pKa perturbation Amadori rearrangement protonation glycation effect

Commercial Fructosyl-Peptide Oxidase (FPOX) Variants Show Enzyme-Source-Dependent Relative Activity Toward Fructosyl-glycine vs Fructosyl-valyl-histidine

Two commercial recombinant FPOX preparations exhibit different relative activity profiles toward fructosyl-glycine. The FPOX-CET variant (Kikkoman) displays 150% relative activity toward fructosyl-glycine compared with fructosyl-valyl-histidine (defined as 100%), and 68.6% toward Nε-fructosyl-lysine . In contrast, an alternative recombinant E. coli FPOX preparation shows only 53% relative activity toward fructosyl-glycine, versus 100% for fructosyl-valyl-histidine and 84% for Nε-fructosyl-lysine . This enzyme-source-dependent variation means that the apparent activity of fructosyl-glycine is not an intrinsic constant but depends on which commercial FPOX is procured.

FPOX HbA1c enzyme specificity clinical diagnostics

Fructose–Glycine Maillard Browning Follows Zero-Order Kinetics, Distinguishing It from Other Sugar–Glycine Systems

In a comparative kinetic study of non-enzymatic browning across six sugar–glycine model systems (fructose, xylose, glucose, lactose, maltose, sucrose) at water activity 0.90 and 45–65 °C, the fructose–glycine system was uniquely well described by a zero-order reaction model, whereas all other sugar–glycine systems required a fractional-order (~0.5) kinetic model [1]. The activation energy for color development in the fructose–glycine system was 29.3 kcal/mol, intermediate between glucose–glycine (25.7 kcal/mol) and sucrose–glycine (36.6 kcal/mol) [1]. This fundamental kinetic difference means that the fructosyl-glycine-forming reaction pathway proceeds via distinct rate-limiting steps compared with aldose-based systems.

Maillard reaction browning kinetics reaction order model system

Fructosyl-glycine – Evidence-Backed Research and Industrial Application Scenarios


Calibrator and Substrate for Enzymatic HbA1c Diagnostic Assays

Fructosyl-glycine serves as a defined low-molecular-weight substrate and calibrator for fructosyl-peptide oxidase (FPOX)-based HbA1c measurement systems. As demonstrated by the FPOX-CET datasheet, a 600 mM fructosyl-glycine solution is used directly in the assay protocol for enzyme activity verification . The compound's relative activity of 150% (FPOX-CET) toward fructosyl-glycine versus fructosyl-valyl-histidine means it provides higher signal generation per unit concentration, while the documented Km of 5.0 mM dictates the linear working range of the coupled enzymatic detection system . Procurement of high-purity fructosyl-glycine with defined α/β anomeric composition is essential for lot-to-lot consistency in clinical analyzer calibration.

Reference Substrate for Amadoriase/Fructosylamine Oxidase Structure–Function Studies

The uniquely large selectivity window between Amadoriase I and II for fructosyl-glycine (Km = 9.75 mM vs 0.23 mM, respectively) makes this compound the single most informative substrate for probing arginine-mediated anionic recognition in the Amadoriase active site [1]. Site-directed mutagenesis studies (R112E, R114E) that reverse substrate selectivity between fructosyl-glycine and fructosyl-propylamine rely on this compound as the benchmark anionic ligand [1]. Any laboratory engineering deglycation enzymes for therapeutic applications must include fructosyl-glycine in its substrate panel to validate mutant specificity.

Model Compound for Quantifying Glycation-Induced Changes in Metal Chelation and Protonation

Fructosyl-glycine is the only Amadori compound for which complete stepwise stability constants with Zn²⁺ and direct pKa/pKb comparisons with the parent amino acid have been reported in a single controlled study [2]. The measured log K₁ shift of −1.13 (relative to glycine) and the +1.02 unit pKa increase provide a quantitative benchmark for computational modeling of glycation effects on metal–protein interactions. Researchers investigating how non-enzymatic glycation alters mineral homeostasis or designing chelation-based inhibitors of AGE formation should use fructosyl-glycine as the minimal well-characterized Amadori ligand.

Preferred Maillard Reaction Intermediate for Zero-Order Browning Kinetic Studies

The fructose–glycine Maillard system is uniquely characterized by zero-order browning kinetics among common sugar–amino acid model systems [3]. This kinetic simplicity makes the fructosyl-glycine precursor system the model of choice for isolating individual reaction steps (Amadori rearrangement, subsequent degradation, melanoidin formation) without the confounding complexity of fractional-order kinetics. Food scientists and Maillard reaction chemists procuring fructosyl-glycine as a pre-formed Amadori intermediate can bypass the variable-rate Schiff base formation step and directly study downstream degradation pathways under reproducible kinetic regimes.

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